(S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes an isoquinoline ring, a sulfonic acid group, and a piperidin-3-ylmethyl amide moiety. It is commonly used in various scientific research applications due to its diverse chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride typically involves multiple steps, including the formation of the isoquinoline ring, sulfonation, and the introduction of the piperidin-3-ylmethyl amide group. One common method involves the following steps:
Formation of Isoquinoline Ring: The isoquinoline ring can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal.
Sulfonation: The isoquinoline ring is then sulfonated using sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group at the 5-position.
Introduction of Piperidin-3-ylmethyl Amide Group: The final step involves the reaction of the sulfonated isoquinoline with piperidin-3-ylmethyl amine under appropriate conditions to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
(S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline derivatives: Compounds with similar isoquinoline ring structures.
Sulfonic acid derivatives: Compounds containing sulfonic acid groups.
Piperidine derivatives: Compounds with piperidine moieties.
Uniqueness
(S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride is unique due to its combination of an isoquinoline ring, sulfonic acid group, and piperidin-3-ylmethyl amide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C15H19N3O2S |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-[[(3R)-piperidin-3-yl]methyl]isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C15H19N3O2S/c19-21(20,18-10-12-3-2-7-16-9-12)15-5-1-4-13-11-17-8-6-14(13)15/h1,4-6,8,11-12,16,18H,2-3,7,9-10H2/t12-/m1/s1 |
InChI Key |
LVKNSNFJNYCSHC-GFCCVEGCSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)CNS(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
Canonical SMILES |
C1CC(CNC1)CNS(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.